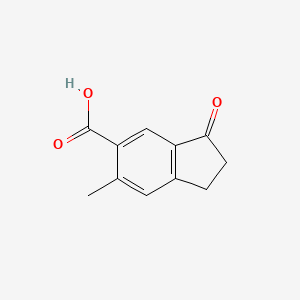![molecular formula C12H13NO B11907349 4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)
4-[(1R)-1-aminoethyl]naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-1-aminoethyl]naphthalen-1-ol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an aminoethyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]naphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the aminoethyl group.
Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminonaphthalene.
Alkylation: The amino group is then alkylated with an appropriate reagent to introduce the aminoethyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1R)-1-aminoethyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various reduced derivatives
Substitution: Substituted naphthalenes
Aplicaciones Científicas De Investigación
4-[(1R)-1-aminoethyl]naphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(1R)-1-aminoethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-1-naphthol
- 5-amino-1-naphthol
- 4-amino-1-naphthol hydrochloride
Uniqueness
4-[(1R)-1-aminoethyl]naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aminoethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3/t8-/m1/s1 |
Clave InChI |
JPLPWOCTHNZHMW-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C2=CC=CC=C21)O)N |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)
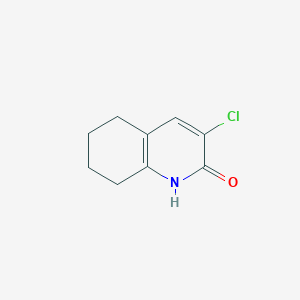

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)
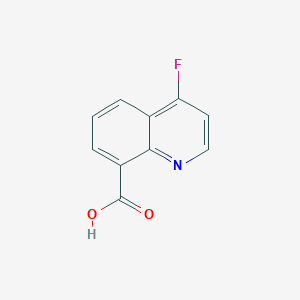
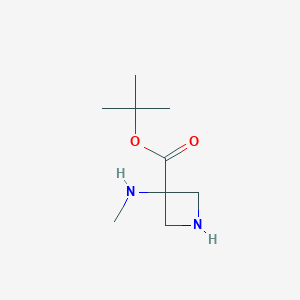
![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)
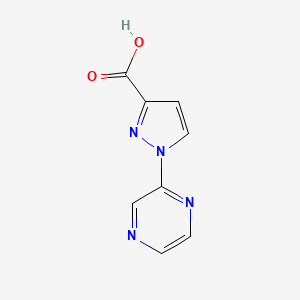
![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)
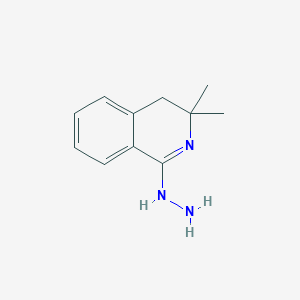
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)
